3-Bromo-4,5-dihydroxybenzoic acid

Description

Contextual Significance of Halogenated Benzoic Acids in Contemporary Research

Halogenated benzoic acids represent a class of organic compounds that have garnered considerable attention in contemporary research. The introduction of halogen atoms into the benzoic acid scaffold can significantly alter the compound's physical, chemical, and biological properties. This modification can enhance lipophilicity, improve metabolic stability, and introduce specific binding interactions with biological targets. As a result, halogenated benzoic acids and their derivatives are integral components in the design of pharmaceuticals, agrochemicals, and functional materials. google.com Their ability to serve as versatile intermediates in organic synthesis further underscores their importance in the chemical sciences. exsyncorp.comchemicalbook.com Research has shown that the position and nature of the halogen substituent can profoundly influence the compound's activity, as seen in studies on the anaerobic degradation of halogenated benzoic acids by microorganisms. oup.com

Structural Features and Unique Research Interest of 3-Bromo-4,5-dihydroxybenzoic Acid

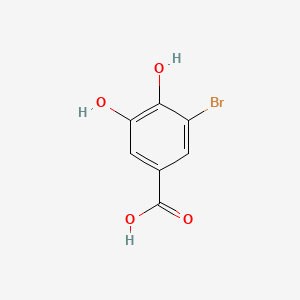

This compound (3-BDHBA) possesses a distinct molecular architecture that underpins its research appeal. The molecule features a benzene (B151609) ring substituted with a carboxylic acid group, two hydroxyl groups at positions 4 and 5, and a bromine atom at position 3. chemicalbook.com This specific arrangement of functional groups imparts a unique combination of properties. The catechol (4,5-dihydroxy) moiety is a well-known structural motif in many biologically active natural products and is recognized for its antioxidant and metal-chelating properties. researchgate.net The presence of the bromine atom further modulates the electronic properties of the aromatic ring and provides a handle for further chemical modifications.

The interplay of these structural elements makes 3-BDHBA a subject of interest for several reasons. It is investigated as a potential antioxidant and has been identified as a metabolite in marine algae. chemicalbook.com Its structural similarity to other biologically active brominated phenols, such as 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), which exhibits protective effects against oxidative stress in skin cells, further fuels research into the potential applications of 3-BDHBA. nih.govresearchgate.netmdpi.comresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 61203-46-1 |

| Molecular Formula | C₇H₅BrO₄ |

| Molecular Weight | 233.02 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 270-272 °C |

The data in this table is compiled from various chemical suppliers and databases. guidechem.comguidechem.comnih.govuni.lusigmaaldrich.com

Interdisciplinary Research Landscape Surrounding this compound Derivatives

The versatile structure of this compound makes it a valuable starting material for the synthesis of a wide range of derivatives with applications across multiple scientific fields.

In medicinal chemistry , derivatives of 3-BDHBA are being explored for their therapeutic potential. For instance, the core structure is related to compounds that exhibit inhibitory activity against anti-apoptotic proteins like Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov Furthermore, the dihydroxybenzoic acid scaffold is a key component in the design of agents with antioxidant, bio-metal chelating, and acetylcholinesterase inhibitory activities, suggesting potential applications in neurodegenerative diseases. researchgate.net The related compound, 5-bromo-3,4-dihydroxybenzaldehyde, has been shown to inhibit adipogenesis, indicating a possible role for such structures in metabolic research. researchgate.netresearchgate.net

In materials science , the catechol group of 3-BDHBA offers possibilities for surface modification and the development of adhesive materials, a property well-documented for catechol-containing compounds. The ability of the bromine atom to participate in cross-coupling reactions opens up avenues for the synthesis of novel polymers and functional materials.

In agrochemical research , halogenated aromatic compounds are a well-established class of molecules. While direct applications of 3-BDHBA in this area are not extensively documented, its structural motifs are present in various agrochemicals.

Limitations of Current Knowledge and Prospective Research Avenues

Despite the growing interest, the body of research specifically focused on this compound remains relatively limited. Much of the current understanding is extrapolated from studies on structurally similar compounds. A significant portion of the available literature pertains to its synthesis and basic chemical characterization. guidechem.comgoogle.comorgsyn.org

Future research should aim to bridge these knowledge gaps. Key prospective avenues include:

Comprehensive Biological Profiling: A systematic evaluation of the biological activities of 3-BDHBA is needed. This includes in-depth studies on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Mechanistic Studies: Elucidating the mechanisms of action underlying any observed biological effects is crucial for its development as a therapeutic agent or research tool.

Synthesis of Novel Derivatives: The synthesis and biological evaluation of a broader library of 3-BDHBA derivatives could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

Material Science Applications: Exploring the potential of 3-BDHBA and its polymers in areas such as bio-adhesives, coatings, and electronic materials could unveil new technological applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTQCHNCFZFEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210123 | |

| Record name | Protocatechuic acid, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-46-1 | |

| Record name | 3-Bromo-4,5-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61203-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocatechuic acid, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061203461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protocatechuic acid, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4,5-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Pathways for 3 Bromo 4,5 Dihydroxybenzoic Acid

Direct Synthesis Strategies for 3-Bromo-4,5-dihydroxybenzoic Acid

The primary approach to synthesizing this compound involves the direct bromination of a dihydroxybenzoic acid precursor. This method hinges on the principles of electrophilic aromatic substitution, where the regioselectivity of the bromination is a critical factor.

Regioselective Bromination of Dihydroxybenzoic Acid Precursors

The synthesis of this compound is often achieved through the regioselective bromination of 3,5-dihydroxybenzoic acid. google.comclockss.org The hydroxyl groups are activating, ortho-, para-directing substituents, while the carboxylic acid group is a deactivating, meta-directing substituent. This substitution pattern directs the incoming bromine electrophile to the C4 position, situated between the two hydroxyl groups.

One documented method involves treating 3,5-dihydroxybenzoic acid with elemental bromine in the presence of an aqueous mineral acid, such as hydrochloric acid. google.com The reaction is typically heated to facilitate the bromination process. google.com The use of an aqueous mineral acid is crucial for achieving high purity and yield of the desired 4-bromo isomer. google.com In some variations, a portion of the bromine can be generated in situ by adding an oxidizing agent like hydrogen peroxide or chlorine to hydrobromic acid. google.com

The bromination of 3,5-dihydroxybenzoic acid can also be carried out using N-bromosuccinimide (NBS) as the brominating agent. nih.gov NBS is a milder and more selective reagent compared to elemental bromine, which can help in controlling the regioselectivity of the reaction. nih.gov Theoretical analyses and experimental results have shown that π-donor substituents, like hydroxyl groups, tend to facilitate para-bromination, further supporting the formation of the 4-bromo product. nih.gov

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 3,5-Dihydroxybenzoic acid | Elemental bromine, aqueous hydrochloric acid | Gentle reflux (106-108°C) | 4-Bromo-3,5-dihydroxybenzoic acid | High | google.com |

| 3,5-Dihydroxybenzoic acid | Bromine in water | Water bath (99 ± 1)°C, 45 hours | 4-Bromo-3,5-dihydroxybenzoic acid | 44% | guidechem.com |

| 3-Hydroxybenzoic acid | Bromine in acetic acid | Ice cooling, then room temperature for 33 hours | 4-Bromo-3-hydroxybenzoic acid | 21% |

Alternative Synthetic Routes and Precursor Transformations

While direct bromination is common, alternative strategies can be employed. One such approach involves the alkaline fusion of 3,5-dihalobenzoic acids or 3-bromo-5-sulfobenzoic acid to produce 3,5-dihydroxybenzoic acid, which can then be brominated as described above. orgsyn.org Another potential, though less direct, route could involve the functionalization of a pre-brominated aromatic ring followed by the introduction of the carboxylic acid and hydroxyl groups. However, these multi-step syntheses are generally more complex and less efficient than the direct bromination of the readily available dihydroxybenzoic acid precursor.

Advanced Derivatization and Structural Modification of this compound

The chemical structure of this compound offers multiple sites for further modification, allowing for the creation of a diverse range of derivatives with potentially new properties and applications.

Esterification and Etherification Reactions for Structural Diversity

The carboxylic acid and hydroxyl groups of this compound are amenable to esterification and etherification reactions, respectively.

Esterification: The carboxylic acid group can be converted to an ester by reacting with an alcohol in the presence of an acid catalyst. This modification can alter the solubility and pharmacokinetic properties of the molecule.

Etherification: The phenolic hydroxyl groups can be converted to ethers. For instance, methylation of 4-bromo-3,5-dihydroxybenzoic acid can be achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium carbonate. guidechem.com This reaction yields 4-bromo-3,5-dimethoxybenzoic acid. guidechem.com Such modifications can be used to protect the hydroxyl groups during subsequent synthetic steps or to investigate the role of the free hydroxyls in biological activity. A study reported the isolation of bis(3-bromo-4,5-dihydroxybenzyl) ether from a marine red alga, indicating that ether linkages can also be formed between two molecules of a 3-bromo-4,5-dihydroxybenzyl derivative. nih.gov

| Starting Material | Reagents | Product | Reference |

| 4-Bromo-3,5-dihydroxybenzoic acid | Dimethyl sulfate, sodium carbonate, acetone | 4-Bromo-3,5-dimethoxybenzoic acid | guidechem.com |

Conversion to Analogous Aldehydes and Alcohols (e.g., 3-Bromo-4,5-dihydroxybenzaldehyde)

The carboxylic acid functionality of this compound can be reduced to an aldehyde or a primary alcohol, leading to the synthesis of important derivatives like 3-bromo-4,5-dihydroxybenzaldehyde (B99904) and 3-bromo-4,5-dihydroxybenzyl alcohol.

The conversion to the aldehyde, 3-bromo-4,5-dihydroxybenzaldehyde, is a key transformation. ontosight.ainih.gov This compound, also known as 5-bromoprotocatechualdehyde, has been studied for its potential biological activities. ontosight.ainih.gov The synthesis of this aldehyde can be achieved through a multi-step process starting from 4-bromo-3,5-dihydroxybenzoic acid, which involves methylation, esterification, hydrazinolysis, and subsequent oxidation. guidechem.com

Further reduction of the aldehyde or direct reduction of the carboxylic acid would yield 3-bromo-4,5-dihydroxybenzyl alcohol. pherobase.com These transformations expand the range of accessible compounds from the parent acid.

Protective Group Chemistry in Multi-step Synthesis

In multi-step syntheses involving this compound and its derivatives, the use of protecting groups is often essential to achieve the desired transformations without unwanted side reactions. libretexts.orgyoutube.com

The phenolic hydroxyl groups are particularly reactive and may need to be protected during reactions targeting the carboxylic acid group. Common protecting groups for hydroxyls include acetyl (Ac), benzyl (B1604629) (Bn), and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). libretexts.org For example, to selectively perform a reaction at the carboxylic acid, the hydroxyl groups could be protected as benzyl ethers, which can later be removed by hydrogenolysis. libretexts.org

Similarly, the carboxylic acid group might need protection, for instance, by converting it to an ester. This prevents its interference in reactions aimed at modifying other parts of the molecule. The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps, ensuring that the protecting group is stable during the reaction and can be selectively removed afterward. youtube.com The development of regioselective bromination and the use of orthogonal protecting groups have been crucial in the synthesis of complex molecules derived from 3,5-dihydroxybenzoic acid. clockss.org

| Functional Group to Protect | Common Protecting Groups | Removal Conditions | Reference |

| Hydroxyl | Acetyl (Ac), Benzoyl (Bz) | Acid or base | libretexts.org |

| Hydroxyl | Benzyl (Bn) | Hydrogenolysis | libretexts.org |

| Hydroxyl | Silyl ethers (e.g., TBDMS) | Acid or fluoride (B91410) ion | libretexts.org |

| Carboxylic Acid | Ester (e.g., Methyl, Ethyl) | Acid or base catalyzed hydrolysis | universiteitleiden.nl |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the synthetic methodologies and chemical reactivity of This compound that meets the requested depth and focus.

Information regarding its direct synthesis, chemo-enzymatic production, and specific reaction mechanisms—including nucleophilic substitution patterns and oxidative/reductive transformations—is not extensively documented in the public domain.

Due to the strict requirement to focus solely on This compound and to provide thorough, scientifically accurate information, generating the requested article would necessitate speculation beyond the available data. To maintain scientific accuracy and avoid generating unsubstantiated content, the article cannot be produced as outlined.

Natural Occurrence, Isolation, and Bioprospecting of 3 Bromo 4,5 Dihydroxybenzoic Acid

Discovery and Isolation from Marine Biological Sources

The discovery and subsequent isolation of 3-Bromo-4,5-dihydroxybenzoic acid and its close derivatives are intrinsically linked to the phytochemical exploration of marine red algae, particularly from the family Rhodomelaceae.

While this compound itself has been identified, a significant body of research focuses on its closely related and more frequently isolated aldehyde form, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) . This compound has been consistently isolated from several species of red algae, including Rhodomela confervoides, Polysiphonia morrowii, and Polysiphonia urceolata. acs.orgnih.govsigmaaldrich.com For instance, studies have confirmed the presence of 3-bromo-4,5-dihydroxybenzaldehyde in Polysiphonia urceolata alongside other bromophenols. acs.orgnih.gov Similarly, it is a known constituent of Polysiphonia morrowii and Rhodomela confervoides. nih.govresearchgate.netnih.gov The methyl ester of the parent acid, This compound methyl ester , has also been isolated from Rhodomela confervoides.

The isolation of this compound and other bromophenols from marine algae involves a series of sophisticated extraction and purification steps. The general procedure commences with the extraction of the dried and ground algal material using organic solvents, commonly methanol (B129727) or ethanol, sometimes in aqueous mixtures. nih.govmdpi.com

Following the initial extraction, a liquid-liquid partitioning is often employed to separate compounds based on their polarity. For example, the crude extract may be suspended in water and then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. acs.org The bromophenol-rich fractions, typically the ethyl acetate fraction, are then subjected to various chromatographic techniques for further purification. acs.org

Advanced purification is achieved through column chromatography using stationary phases like silica (B1680970) gel, with mobile phases consisting of solvent gradients (e.g., petroleum ether-acetone or chloroform-methanol). acs.orgmdpi.com High-performance liquid chromatography (HPLC) is a crucial tool for the final isolation and purification of individual bromophenols. nih.gov The structural elucidation of the isolated compounds is then carried out using a combination of spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D). mdpi.com

Comparative Analysis with Related Natural Bromophenolic Compounds

This compound is part of a diverse family of bromophenolic compounds found within the same algal species. A comparative analysis of these compounds reveals structural similarities and variations that can influence their biological activities. For example, in Rhodomela confervoides, alongside the methyl ester of this compound and its aldehyde form, other complex bromophenols have been identified, such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether and 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol . nih.gov

Polysiphonia urceolata has been a particularly rich source of diverse bromophenols. Studies have led to the isolation of not only 3-bromo-4,5-dihydroxybenzaldehyde but also more complex structures like urceolatol and other dihydrophenanthrene and dibenzoxepine derivatives. acs.orgnih.govnih.gov Similarly, phytochemical investigations of Polysiphonia morrowii have yielded 3-bromo-4,5-dihydroxybenzaldehyde and other related bromophenols. researchgate.netfao.org

The following interactive data table provides a comparative overview of this compound and some of the related bromophenolic compounds isolated from these key marine algal species.

| Compound Name | Algal Source(s) |

| This compound methyl ester | Rhodomela confervoides |

| 3-Bromo-4,5-dihydroxybenzaldehyde | Rhodomela confervoides, Polysiphonia morrowii, Polysiphonia urceolata acs.orgnih.govsigmaaldrich.com |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Rhodomela confervoides nih.gov |

| 3,4-Dibromo-5-(methoxymethyl)-1,2-benzenediol | Rhodomela confervoides |

| Urceolatol | Polysiphonia urceolata acs.orgnih.gov |

| 7-Bromo-9,10-dihydrophenanthrene-2,3,5,6-tetraol | Polysiphonia urceolata acs.orgnih.gov |

| 4,7-Dibromo-9,10-dihydrophenanthrene-2,3,5,6-tetraol | Polysiphonia urceolata acs.orgnih.gov |

| 1,8-Dibromo-5,7-dihydrodibenzo[c,e]oxepine-2,3,9,10-tetraol | Polysiphonia urceolata acs.orgnih.gov |

Hypothesized Biosynthetic Pathways and Enzymatic Biotransformations (if available)

The specific biosynthetic pathway for this compound has not been extensively detailed in the available scientific literature. However, the general biosynthesis of bromophenols in marine algae is understood to be an enzyme-mediated process. The key enzymes in this process are vanadium-dependent bromoperoxidases. mdpi.com

These enzymes catalyze the oxidation of bromide ions (Br-) from seawater, using hydrogen peroxide as the oxidant, to generate a reactive bromine species. This electrophilic bromine species can then react with a phenolic precursor, leading to the bromination of the aromatic ring. It is hypothesized that the diverse array of bromophenols found in marine algae arises from a common phenolic precursor that undergoes various degrees and positions of bromination, followed by further enzymatic modifications such as oxidation, reduction, and dimerization. The structural diversity of bromophenols within a single algal species suggests a complex and potentially flexible biosynthetic machinery. Further research, including genomic and transcriptomic analyses of these algae, is needed to fully elucidate the specific enzymes and pathways responsible for the synthesis of this compound and its related compounds.

Mechanistic Elucidation of Biological Activities Associated with 3 Bromo 4,5 Dihydroxybenzoic Acid and Its Analogs

Antioxidant Mechanisms and Cytoprotective Potentials

Direct Radical Scavenging Capabilities (DPPH, ABTS, Hydroxyl, Alkyl Radicals)

3-Bromo-4,5-dihydroxybenzoic acid, a natural bromophenol often isolated from marine red algae, has demonstrated significant direct radical scavenging activity against various reactive oxygen species (ROS). koreascience.krfrontiersin.orgnih.gov This inherent antioxidant capability is a cornerstone of its cytoprotective effects.

Research has shown that this compound can effectively scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. koreascience.krnih.gov One study found its scavenging effect on DPPH radicals to be potent, with an IC50 value of 4.49 mg·L-1, which was superior to the positive controls, Vitamin C and tert-butyl hydroquinone (B1673460) (TBHQ). consensus.app It also exhibits scavenging activity against hydroxyl and alkyl radicals. koreascience.krjmb.or.kr Furthermore, it has been shown to scavenge the superoxide (B77818) anion generated by the xanthine (B1682287)/xanthine oxidase system and the hydroxyl radical produced by the Fenton reaction. nih.gov This broad-spectrum radical scavenging ability underscores its potential to mitigate oxidative stress at a chemical level.

Table 1: Radical Scavenging Activity of this compound

| Radical | Scavenging Effect | Reference |

|---|---|---|

| DPPH | IC50 of 4.49 mg·L-1 | consensus.app |

| Superoxide Anion | IC50 of 0.93 g·L-1 | consensus.app |

| Hydroxyl Radical | IC50 of 122.42 mg·L-1 | consensus.app |

| Alkyl Radicals | Demonstrated scavenging activity | koreascience.krjmb.or.kr |

Cellular Signal Transduction Modulation (e.g., Nrf2/HO-1 Pathway Activation)

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. nih.govresearchgate.net Nrf2 is a critical transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. researchgate.netmdpi.com

Studies have demonstrated that this compound can activate Nrf2, leading to its translocation into the nucleus. nih.govmdpi.com This activation is mediated, at least in part, by the phosphorylation of upstream signaling proteins, including extracellular signal-regulated kinase (ERK) and protein kinase B (Akt). nih.govresearchgate.net Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, including HO-1, thereby upregulating their expression. researchgate.netmdpi.com The induction of HO-1, a potent antioxidant enzyme, contributes significantly to the cytoprotective effects of this compound against oxidative stress. nih.govresearchgate.net This compound has also been shown to enhance the production of reduced glutathione (B108866), a major intracellular antioxidant, through the Nrf2-mediated pathway. mdpi.com

Mitochondrial Pathway Interactions (e.g., Akt-PGC1α-Sirt3 Pathway)

The protective effects of this compound extend to the mitochondria, the primary site of cellular respiration and a major source of endogenous ROS. The compound has been shown to interact with and modulate mitochondrial pathways to preserve their function and mitigate oxidative damage.

Specifically, research has implicated the Akt-PGC1α-Sirt3 pathway in the mitochondrial protective effects of this compound. frontiersin.orgnih.gov In models of myocardial ischemia-reperfusion injury, this compound was found to increase the phosphorylation of Akt and upregulate the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and Sirtuin 3 (Sirt3). frontiersin.orgnih.gov PGC1α is a master regulator of mitochondrial biogenesis and function, while Sirt3 is a key mitochondrial deacetylase that regulates the activity of numerous mitochondrial enzymes, including those involved in antioxidant defense. By activating this pathway, this compound enhances mitochondrial antioxidant capacity and protects against mitochondrial dysfunction. frontiersin.org

Protection against Oxidative Stress in in vitro Cell Models and in vivo Non-Human Systems

The direct radical scavenging and cellular signaling modulation capabilities of this compound translate into tangible protective effects against oxidative stress in various biological systems.

In in vitro studies using human keratinocytes (HaCaT cells), this compound has been shown to protect against oxidative damage induced by hydrogen peroxide (H₂O₂) and ultraviolet B (UVB) radiation. nih.govnih.gov It mitigates the generation of intracellular ROS, reduces lipid peroxidation, and decreases DNA damage. nih.govnih.gov Furthermore, it has been shown to restore cell viability that is compromised by oxidative insults. nih.gov

The protective effects are not limited to cell culture models. In a zebrafish embryo model stimulated with H₂O₂, this compound significantly inhibited ROS production, cell death, and lipid peroxidation, demonstrating its antioxidant activity in vivo. koreascience.krnih.gov Similarly, in a rat model of myocardial ischemia-reperfusion injury, the compound was found to attenuate myocardial contractile dysfunction. frontiersin.orgnih.gov

Table 2: Protective Effects of this compound Against Oxidative Stress

| Model System | Stressor | Observed Protective Effects | Reference |

|---|---|---|---|

| Human Keratinocytes (in vitro) | H₂O₂ / UVB | Reduced ROS, lipid peroxidation, DNA damage; restored cell viability | nih.govnih.gov |

| Vero Cells (in vitro) | H₂O₂ | Inhibited lipid peroxidation, cell death, and apoptosis | koreascience.krjmb.or.kr |

| Zebrafish Embryos (in vivo) | H₂O₂ | Inhibited ROS production, cell death, and lipid peroxidation | koreascience.krnih.gov |

| Rat Cardiomyocytes (in vitro) | Oxygen-Glucose Deprivation | Attenuated cytotoxicity, apoptosis, oxidative stress, and mitochondrial dysfunction | frontiersin.orgnih.gov |

| Rats (in vivo) | Myocardial Ischemia-Reperfusion | Attenuated myocardial contractile dysfunction | frontiersin.orgnih.gov |

Anti-inflammatory Actions and Immunomodulatory Effects

Regulation of Pro-inflammatory Signaling Pathways (NF-κB, MAPK)

In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory and immunomodulatory effects. A key mechanism underlying these actions is its ability to regulate pro-inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comresearchgate.net

The NF-κB pathway is a central regulator of inflammation, and its activation leads to the production of numerous pro-inflammatory mediators. mdpi.com Studies have shown that this compound can suppress the phosphorylation and nuclear translocation of the p65 subunit of NF-κB in response to inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). koreascience.krmdpi.com By inhibiting NF-κB activation, this compound effectively downregulates the expression of pro-inflammatory cytokines and enzymes.

Similarly, the MAPK signaling cascades are crucial in transducing extracellular signals into cellular responses, including inflammation. nih.gov Research indicates that this compound can modulate the MAPK pathway, thereby contributing to its anti-inflammatory profile. mdpi.com An analog, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to potently suppress the phosphorylation of MAPKs in lipopolysaccharide-induced microglial cells. nih.gov By targeting both the NF-κB and MAPK pathways, this compound and its analogs can effectively dampen the inflammatory response in various cell types. mdpi.comnih.gov

Suppression of Inflammatory Mediators (Cytokines, Chemokines)

Research into this compound and its analogs has revealed significant anti-inflammatory properties, characterized by their ability to suppress the production of key inflammatory mediators. The analog 3-Bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) has been shown to dose-dependently inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages. mdpi.comnih.govthermofisher.com Further studies on BDB in tumor necrosis factor (TNF)-α and interferon (IFN)-γ-stimulated human HaCaT keratinocytes demonstrated a downregulation in the expression of a broad range of inflammatory cytokines, including IL-6, IL-8, IL-13, IFN-γ, and TNF-α. nih.gov The compound also suppressed various chemokines crucial for the recruitment of inflammatory cells, such as Eotaxin, macrophage-derived chemokine (MDC), regulated on activation, normal T cells expressed and secreted (RANTES), and thymus and activation-regulated chemokine (TARC). nih.gov

Another analog, methyl 3-bromo-4,5-dihydroxybenzoate (MBD), has shown similar activity in a zebrafish model of inflammatory bowel disease (IBD), where it inhibited the mRNA expression of pro-inflammatory cytokines including TNF-α, IL-1, IL-1β, and IL-6. ceon.rsnih.gov Additionally, bis(3-bromo-4,5-dihydroxybenzyl) ether (BBDE), another related bromophenol, effectively reduces the levels of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and IL-6 in LPS-stimulated macrophage cells. nih.gov This collective evidence underscores the potential of this class of compounds to mitigate inflammatory responses by targeting the production of essential cytokines and chemokines.

| Compound Analog | Model System | Suppressed Mediators | Key Findings |

|---|---|---|---|

| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | LPS-stimulated murine macrophages (RAW 264.7) | IL-6 | Showed dose-dependent suppression of the proinflammatory cytokine IL-6. mdpi.comnih.gov |

| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | TNF-α/IFN-γ-stimulated human keratinocytes (HaCaT) | Cytokines (IL-6, IL-8, IL-13, IFN-γ, TNF-α), Chemokines (Eotaxin, MDC, RANTES, TARC) | Downregulated a wide array of inflammatory cytokines and chemokines. nih.gov |

| Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) | Zebrafish model of IBD | TNF-α, IL-1, IL-1β, IL-6 | Inhibited mRNA expression of key pro-inflammatory cytokines. ceon.rsnih.gov |

| Bis(3-bromo-4,5-dihydroxybenzyl) ether (BBDE) | LPS-stimulated macrophage cells | TNF-α, IL-1β, IL-6 | Reduced levels of multiple pro-inflammatory cytokines. nih.gov |

Impact on Cellular Responses in Inflammatory Models (in vitro keratinocytes, in vivo murine models)

The anti-inflammatory activities of this compound analogs have been substantiated in various cellular and whole-organism models of inflammation.

In in vitro studies using human HaCaT keratinocytes, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) has demonstrated significant protective effects against inflammation and cellular damage. When stimulated with TNF-α/IFN-γ, BDB was found to suppress inflammation and prevent the deterioration of the skin barrier. nih.gov It also protects keratinocytes from damage induced by particulate matter (PM2.5) by mitigating oxidative stress, mitochondrial dysfunction, DNA damage, and subsequent apoptosis and cellular senescence. ebi.ac.uknih.gov The underlying mechanism for these effects involves the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways, which are pivotal in mediating inflammatory responses. nih.govebi.ac.uk Furthermore, BDB enhances the cellular antioxidant defense by activating the Nrf2/heme oxygenase-1 (HO-1) pathway, providing cytoprotection against oxidative stress. nih.gov

In in vivo murine models, the application of BDB has shown therapeutic potential. In a mouse model of atopic dermatitis induced by 2,4-dinitrochlorobenzene, topical treatment with BDB led to a significant suppression of disease symptoms. mdpi.comnih.gov This included a reduction in serum immunoglobulin E (IgE) levels, decreased lymph node size, reduced ear edema, and diminished infiltration of inflammatory cells into the skin tissue. mdpi.comnih.gov The anti-inflammatory action in this model is linked to the inhibition of major signaling molecules, including NF-κB and signal transducer and activator of transcription 1 (STAT1). nih.gov

Furthermore, studies using an analog, methyl 3-bromo-4,5-dihydroxybenzoate (MBD), in a zebrafish model of inflammatory bowel disease (IBD) have shown that MBD can alleviate IBD by protecting the integrity of the gut mucosal barrier, inhibiting the intestinal migration of immune cells, and reducing reactive oxygen species (ROS) production. ceon.rsnih.govnih.gov The mechanism in this model was found to involve the regulation of the Toll-like receptor (TLR) and NF-κB signaling pathways. ceon.rsnih.gov

| Compound Analog | Model System | Key Cellular/Physiological Responses | Signaling Pathways Implicated |

|---|---|---|---|

| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | In vitro human keratinocytes (HaCaT) | Suppressed inflammation, protected skin barrier, reduced oxidative stress, DNA damage, and apoptosis. nih.govebi.ac.uk | MAPK, NF-κB, Nrf2/HO-1. nih.govnih.gov |

| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | In vivo murine model of atopic dermatitis | Reduced serum IgE, lymph node size, ear edema, and inflammatory cell infiltration. mdpi.comnih.gov | NF-κB, STAT1. nih.gov |

| Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) | In vivo zebrafish model of IBD | Protected gut barrier, inhibited immune cell migration, reduced ROS. ceon.rsnih.gov | TLR, NF-κB. ceon.rsnih.gov |

Antimicrobial Properties and Mode of Action

Antibacterial Activity Against Pathogenic Microorganisms (e.g., Staphylococcus aureus, Gram-negative bacteria)

Analogs of this compound have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. General screening has identified 3-bromo-4,5-dihydroxybenzaldehyde (BDB) as possessing antibacterial activity. mdpi.com More specific investigations into bromophenol derivatives revealed significant antibacterial action against Staphylococcus aureus and the drug-resistant strain, methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One closely related analog, 3-bromo-2,6-dihydroxyacetophenone, exhibited good activity against both S. aureus and MRSA. nih.gov In contrast, these bromophenol derivatives generally show less efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov However, other related structures, like 4-bromo-3′,4′-dimethoxysubstituted chalcone, have been found to be active against Gram-negative strains, including Escherichia coli and Salmonella typhimurium, suggesting that the specific chemical scaffold influences the spectrum of activity. ceon.rs

Antifungal Efficacy Against Mycotoxigenic Strains

Direct evidence for the efficacy of this compound or its immediate analogs against mycotoxigenic fungal strains is limited in current literature. However, studies on structurally related benzoic acid analogs provide some insights. For instance, certain dihydroxybenzoic acid analogs have been shown to act as chemosensitizers, enhancing the activity of conventional antifungal agents that target oxidative and osmotic stress response systems in fungi. nih.gov This suggests a potential mechanism by which brominated dihydroxybenzoic acids might impact fungal pathogens. Other natural compounds have been investigated for their ability to disperse biofilms of mycotoxigenic fungi like Aspergillus fumigatus and enhance the efficacy of standard antifungal drugs. While not directly demonstrated for this compound, these findings point to plausible areas for future investigation into its antifungal potential.

Molecular Targets and Mechanisms of Microbial Growth Inhibition

The precise molecular targets of this compound in microbes have not been fully elucidated. However, research on its analogs provides clues to its potential mechanisms of action. A significant mode of antibacterial action appears to be the inhibition of biofilm formation, a critical virulence factor for bacteria like S. aureus and MRSA. nih.gov The analog 3-bromo-2,6-dihydroxyacetophenone was effective at inhibiting biofilm formation at sub-inhibitory concentrations. nih.gov For some antibacterial agents, the bacterial cell membrane is a primary target. nih.gov It is plausible that bromophenol compounds could similarly disrupt cell membrane integrity, leading to bacterial cell death. In fungi, related benzo analogs have been found to target cellular oxidative stress response systems, relying on the inhibition of enzymes like mitochondrial superoxide dismutase or glutathione reductase for their effect. nih.gov This suggests that a potential mechanism of antifungal action for this compound could involve the induction of oxidative stress within the fungal cell.

Anticancer and Cytotoxic Investigations

The anticancer potential of this compound and its analogs has been an area of active investigation. The analog 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) has been noted for its anticancer properties in several studies. mdpi.com Investigations into its cytotoxicity have shown that while BDB is not cytotoxic at lower concentrations (10–30 µM) in human keratinocytes, it does exhibit cytotoxic effects at higher concentrations (40–50 µM). ebi.ac.uk

A significant finding in this area comes from a study on a series of 5-substituted 3-bromo-4,5-dihydroisoxazole (B8742708) (BDHI) derivatives. One spirocyclic compound from this series was identified as a potent and covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in the energy metabolism of cancer cells. This compound strongly inhibited the growth of four different pancreatic cancer cell lines, and its antiproliferative activity was directly correlated with the intracellular inhibition of hGAPDH. This highlights a specific molecular target for this class of brominated compounds in cancer therapy.

Furthermore, a study on 3,4,5-trihydroxybenzoic acid methylester (methyl gallate), a related non-brominated analog, demonstrated cytotoxic activity against human skin melanoma and oral epithelioid cancer cell lines by decreasing cell viability and adhesion. These findings collectively suggest that this compound and its structural analogs are promising candidates for further development as anticancer agents, with mechanisms potentially involving the inhibition of key metabolic enzymes and the induction of cytotoxicity in cancer cells.

| Compound/Analog | Cell Lines/Model | Key Findings | Potential Mechanism of Action |

|---|---|---|---|

| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | Human keratinocytes (HaCaT) | Cytotoxic at concentrations of 40-50 µM. ebi.ac.uk | General cytotoxicity at high concentrations. |

| Spirocyclic 3-bromo-4,5-dihydroisoxazole derivative | Pancreatic cancer cell lines (four types) | Strongly reduced cancer cell growth. | Covalent inactivation of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH). |

| 3,4,5-Trihydroxybenzoic acid methylester | Human skin melanoma and oral epithelioid cells | Decreased cell viability and adhesion. | Induction of cytotoxicity. |

Inhibition of Cancer Cell Proliferation (in vitro Cell Line Studies)

While direct studies on this compound are limited, extensive research on its analogs demonstrates significant antiproliferative effects across various cancer cell lines. A notable analog, a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative (Compound 11), has been shown to strongly reduce cell growth in four different pancreatic cancer cell lines. plos.orgnih.gov The antiproliferative activity of this compound was found to correlate with its ability to inhibit the intracellular enzyme hGAPDH. plos.orgnih.gov

Another related analog, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), significantly suppressed the proliferation of human glioblastoma cells in culture. nih.gov Furthermore, a platinum(IV) prodrug incorporating 3-bromopyruvic acid (BrPt3) exhibited potent anticancer activity, proving more effective than the established chemotherapy drug oxaliplatin (B1677828) against several tested cancer cell lines, including those resistant to oxaliplatin. rsc.orgnih.gov

| Analog Compound | Cancer Cell Line(s) | Key Findings |

| Spirocyclic 3-bromo-4,5-dihydroisoxazole derivative | Pancreatic Cancer Lines | Strongly reduced cancer cell growth. plos.orgnih.gov |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Human Glioblastoma Cells | Significantly suppressed cell proliferation. nih.gov |

| Platinum(IV) prodrug with 3-bromopyruvic acid (BrPt3) | MKN28, HCT116, HT29, A549/OXP | Exhibited stronger anticancer activity than oxaliplatin; effective in resistant cells. rsc.orgnih.gov |

Targeting Key Metabolic Enzymes (e.g., hGAPDH, PTP1B, alpha-glucosidase)

Analogs of this compound have been identified as potent inhibitors of key metabolic enzymes implicated in cancer and diabetes.

hGAPDH: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in glycolysis, a metabolic pathway that cancer cells heavily rely on. Spirocyclic derivatives of 3-bromo-4,5-dihydroisoxazole have been developed as covalent inhibitors of human GAPDH (hGAPDH). plos.orgnih.govnih.gov Computational studies suggest that the rigid structure of these compounds stabilizes their interaction with the enzyme's binding site, facilitating the covalent inactivation of the enzyme. plos.orgbohrium.com

PTP1B: Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling, making it a therapeutic target for diabetes and obesity. bohrium.comnih.govnih.gov Several bromophenol analogs have demonstrated significant PTP1B inhibitory activity. Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) and 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives isolated from the marine alga Symphyocladia latiuscula are potent inhibitors of PTP1B. plos.orgnih.gov Mechanistic studies show these compounds can downregulate PTP1B expression and interact with both catalytic and allosteric sites on the enzyme. plos.orgnih.gov

Alpha-glucosidase: This enzyme is involved in the digestion of carbohydrates, and its inhibition can help manage type 2 diabetes. Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) has been identified as a potential α-glucosidase inhibitor. nih.gov Furthermore, 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives showed α-glucosidase inhibition activity that was 30–110 times higher than the clinical drug acarbose. nih.gov

| Enzyme Target | Inhibitor Analog | Mechanism/Key Finding |

| hGAPDH | Spirocyclic 3-bromo-4,5-dihydroisoxazole | Covalent inactivation; rigid structure enhances binding. plos.orgnih.gov |

| PTP1B | Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Downregulates PTP1B expression; inhibits enzyme activity. plos.org |

| 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives | Potent inhibition with IC50 values below 10 μM. nih.gov | |

| alpha-glucosidase | 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives | 30-110 times more potent than acarbose. nih.gov |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | Identified as a potential inhibitor. nih.gov |

Other Investigated Pharmacological Activities

Antiviral Spectrum and Mechanisms

The aldehyde analog, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), has demonstrated notable antiviral activity. It is effective against fish viruses, including the infectious pancreatic necrosis virus and the fish pathogenic infectious hematopoietic necrosis virus. nih.gov While the precise mechanism for BDB has not been fully elucidated, the general antiviral mechanisms of polyphenols are well-documented. These mechanisms include blocking viral entry into host cells, inhibiting essential viral enzymes like proteases and neuraminidase, and disrupting viral replication and protein synthesis. mdpi.comnih.govyoutube.com For instance, some polyphenols can prevent the fusion of the viral envelope with the host cell membrane or inhibit the release of new virus particles. nih.govyoutube.com

Anti-senescence Effects in Cellular Models

Cellular senescence, a state of irreversible growth arrest, contributes to aging and age-related diseases. The analog 3-bromo-4,5-dihydroxybenzaldehyde has been shown to possess significant anti-senescence properties in human dermal fibroblast (HDF) models. mdpi.com It was found to protect these cells from premature senescence induced by oxidative stress (hydrogen peroxide). mdpi.com The compound also mitigated cellular senescence in human keratinocytes exposed to airborne particulate matter (PM2.5), suggesting a protective role against environmental stressors that accelerate skin aging. rsc.org

Photoprotective Activity

The analog 3-bromo-4,5-dihydroxybenzaldehyde (BDB) exhibits significant photoprotective activity, particularly against damage induced by ultraviolet B (UVB) radiation. nih.govnih.gov Studies on human keratinocytes have revealed a dual mechanism of action. Firstly, BDB acts as a direct physical shield by absorbing UVB rays. nih.govnih.gov Secondly, it functions as a potent antioxidant, scavenging harmful reactive oxygen species (ROS) generated by UVB exposure. nih.gov This antioxidant activity is further supported by its ability to activate the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress. nih.gov This activation leads to the upregulation of protective enzymes, enhancing the cell's ability to combat oxidative damage to DNA, lipids, and proteins. nih.govnih.gov

Structure Activity Relationship Sar and Structure Function Studies of 3 Bromo 4,5 Dihydroxybenzoic Acid Derivatives

Influence of Bromine Position and Degree of Bromination on Biological Activity

The presence, number, and position of bromine atoms on the dihydroxybenzoic acid scaffold are critical determinants of biological activity. Bromine substitution can significantly alter the electronic, hydrophobic, and steric properties of the molecule, which in turn affects its interaction with enzymes and receptors.

Research on various bromophenols isolated from marine algae indicates that the degree of bromination can have a differential impact depending on the biological activity being assessed. For instance, in the context of isocitrate lyase (ICL) enzyme inhibition, an increase in the number of bromine atoms on the phenolic ring has been shown to enhance inhibitory activity. nih.gov Conversely, for antioxidant activity, the presence of bromine appears to be of little importance, with some studies even suggesting that bromination can slightly decrease radical scavenging potency compared to their non-brominated counterparts. nih.gov The key factor for antioxidant effects is more closely tied to the number and arrangement of hydroxyl groups. nih.gov

The position of the bromine atom is also a key factor. Different isomers, resulting from bromine substitution at various positions on the phenol (B47542) ring, exhibit distinct chemical properties and biological activities. mdpi.comsciforum.net This variability is attributed to the altered electronic distribution and steric environment around the functional groups. For example, in a study of synthetic bromophenol derivatives, bromination was found to lead to slightly more active compounds when compared to chlorinated analogues in certain assays. nih.gov

In the specific case of cholinesterase inhibition, a comparison between two bromophenols, one with a single bromine atom and another with three, revealed that the mono-brominated compound was a more potent inhibitor of butyrylcholinesterase (BChE), whereas the tri-brominated analogue showed stronger activity against acetylcholinesterase (AChE). mdpi.com This highlights the nuanced role of the degree of bromination in determining target selectivity. Furthermore, studies on other classes of bioactive compounds, such as flavones, have shown that the presence of a bromine atom, often in combination with other substituents like a nitro group, significantly influences their antimicrobial properties. mdpi.com

The following table summarizes the inhibitory concentrations (IC₅₀) of various bromophenols, illustrating the impact of bromination on their biological activity.

| Compound | Biological Activity | IC₅₀ (µM) | Source |

|---|---|---|---|

| 3-Bromo-4,5-dihydroxybenzoic acid methyl ester | Cytotoxicity (KB cells) | 8.71 µg/mL | nih.gov |

| 3-Bromo-4,5-dihydroxybenzylalcohol | Cytotoxicity (KB cells) | 47 µg/mL | nih.gov |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | PTP1B Inhibition | 1.7 | mdpi.com |

| 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether | PTP1B Inhibition | 2.42 | mdpi.com |

Role of Phenolic Hydroxyl and Carboxylic Acid Functionalities in Bioactivity

The hydroxyl groups are central to the antioxidant activity of phenolic compounds. The catechol structure (ortho-dihydroxy groups) present in this compound is particularly effective at scavenging free radicals due to its ability to donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance. nih.govmdpi.com The number and relative positions of these hydroxyl groups are more critical for antioxidant capacity than the presence of a bromine substituent. nih.gov For instance, bromophenols with four hydroxyl groups have demonstrated the highest DPPH radical scavenging activity, while those with only one are the least active. nih.gov The hydroxyl groups also serve as hydrogen bond donors and acceptors, enabling the molecule to bind to the active sites of enzymes. nih.gov

The carboxylic acid group significantly influences the molecule's acidity, polarity, and solubility, which are crucial for its pharmacokinetic profile and its ability to interact with target proteins. In substituted benzoic acids, the carboxyl group can engage in hydrogen bonding and electrostatic interactions with amino acid residues in an enzyme's active site. nih.gov For example, in the inhibition of tyrosinase, benzoic acid derivatives have been shown to act as inhibitors, with the carboxylic acid moiety playing a key role in binding. nih.govnih.gov The deprotonated carboxylate form can form salt bridges, which are strong ionic interactions that can anchor the inhibitor within the binding pocket.

The interplay between the hydroxyl and carboxylic acid groups is also significant. The catechol structure, in conjunction with the carboxylic acid, can act as a metal-chelating moiety. nih.gov The ability to chelate metal ions like iron and copper is an important aspect of the antioxidant mechanism, as it can prevent the generation of reactive oxygen species through Fenton-like reactions. nih.gov

Conformational and Steric Requirements for Receptor/Enzyme Binding

The three-dimensional arrangement of a molecule and the spatial hindrance between its atoms are critical for its ability to fit into the binding site of a receptor or enzyme. For this compound, both conformational flexibility and steric factors play a significant role in its biological interactions.

The presence of substituents on the benzene (B151609) ring can impose steric constraints that affect the molecule's conformation. A notable phenomenon is the "ortho effect," where a substituent adjacent to the carboxylic acid group can cause it to twist out of the plane of the benzene ring. wikipedia.orgstackexchange.com In the case of this compound, the bromine atom is in an ortho position relative to one of the hydroxyl groups and meta to the carboxylic acid. While not a classic ortho-substituted benzoic acid, the steric bulk of the bromine atom can influence the preferred conformation of the adjacent hydroxyl group and, indirectly, the orientation of the entire molecule within a binding pocket. This twisting can inhibit resonance between the carboxyl group and the aromatic ring, which can, in turn, affect the acidity of the compound. wikipedia.org

In enzyme inhibition, steric factors can determine whether a compound can access the active site. For instance, the inhibition of tyrosinase by benzoic acid derivatives is influenced by the nature and position of substituents on the ring. nih.gov A bulky substituent might prevent the molecule from reaching the catalytic residues, leading to reduced or no inhibition.

Comparative SAR Analysis with Natural Product Analogs and Synthetic Libraries

A primary natural analog is protocatechuic acid (3,4-dihydroxybenzoic acid), which is the non-brominated parent compound. ptfarm.plnih.govnih.govnih.gov Protocatechuic acid is known for its potent antioxidant, anti-inflammatory, and chemopreventive properties, which are largely attributed to its catechol structure. mdpi.comnih.gov A comparison with this compound reveals the influence of bromination. For antioxidant activity, studies on bromophenols suggest that the addition of bromine does not necessarily enhance, and may even slightly decrease, the radical scavenging capacity compared to the non-halogenated parent compound. nih.gov However, for other activities, such as certain enzyme inhibitions (e.g., PTP1B), bromination appears to be advantageous. mdpi.com

Another relevant comparison can be made with the corresponding aldehyde, 3-bromo-4,5-dihydroxybenzaldehyde (B99904), and alcohol, 3-bromo-4,5-dihydroxybenzylalcohol, which are also found in marine algae. nih.gov These analogs allow for an assessment of the role of the carboxylic acid functionality. The aldehyde and alcohol derivatives also exhibit significant biological activities, including antioxidant and cytotoxic effects. nih.gov However, the presence of the carboxylic acid in this compound imparts distinct physicochemical properties, such as increased acidity and different potential for ionic interactions, which can lead to different target specificities and potencies.

The table below presents a comparative view of the biological activities of this compound and its analogs.

| Compound | Key Structural Difference | Noted Biological Activity | Source |

|---|---|---|---|

| This compound | - | Potential antioxidant, antimicrobial, enzyme inhibitory | nih.govnih.gov |

| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Lacks bromine | Strong antioxidant, anti-inflammatory, antineoplastic | mdpi.comnih.gov |

| 3-Bromo-4,5-dihydroxybenzaldehyde | Aldehyde instead of carboxylic acid | Antioxidant, anti-inflammatory, cytotoxic | nih.gov |

| 3-Bromo-4,5-dihydroxybenzylalcohol | Alcohol instead of carboxylic acid | Cytotoxic | nih.gov |

| 4-Bromo-3,5-dihydroxybenzoic acid | Isomeric position of bromine | Potential antimicrobial and antioxidant | nih.gov |

The exploration of synthetic libraries of brominated phenols and other halogenated compounds further contextualizes the SAR of this compound. For example, synthetic derivatives of 3,4-dihydroxybenzoic acid have been evaluated as multitarget agents for neurodegenerative diseases, showing that modifications of the carboxylic acid group into amides or esters can modulate activity against targets like acetylcholinesterase, while retaining antioxidant and metal-chelating properties. nih.govresearchgate.net These studies underscore that while the brominated catechol core provides a foundation for bioactivity, further functionalization offers a pathway to refine potency and selectivity.

Advanced Spectroscopic and Crystallographic Characterization of 3 Bromo 4,5 Dihydroxybenzoic Acid

Single Crystal X-ray Diffraction Analysis and Polymorphism

While specific single-crystal X-ray diffraction studies for 3-Bromo-4,5-dihydroxybenzoic acid are not extensively documented in the surveyed literature, analysis of closely related brominated and hydroxylated aromatic compounds allows for a detailed prediction of its crystallographic features.

The molecular structure of this compound is rich in functional groups capable of forming strong intermolecular interactions, which are crucial in determining its crystal lattice.

Hydrogen Bonding: The primary interactions governing the assembly of this molecule are expected to be hydrogen bonds. The carboxylic acid group is both a hydrogen bond donor (-OH) and acceptor (C=O), often leading to the formation of robust, centrosymmetric dimer synthons (R²₂(8) graph set motif). Furthermore, the two phenolic hydroxyl groups are potent hydrogen bond donors, capable of forming strong O-H···O bonds with the carbonyl oxygen, the other hydroxyl groups, or even the bromine atom of neighboring molecules.

Halogen Bonding: The bromine atom on the aromatic ring acts as a halogen bond donor. This is a directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, such as the oxygen atom of a carbonyl or hydroxyl group, or even the π-system of an adjacent aromatic ring. nih.gov Studies on other brominated organic molecules show that C-Br···O halogen bonds can be a significant force in crystal engineering, influencing molecular conformation and packing. nih.govmdpi.com The interplay and competition between the strong hydrogen bonds and the weaker, yet significant, halogen bonds would be a key feature of its supramolecular chemistry.

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Significance |

|---|---|---|---|---|

| Hydrogen Bond | Carboxylic -OH | Carbonyl O | O···O ≈ 2.6-2.8 Å | Forms stable dimer synthons |

| Hydrogen Bond | Phenolic -OH | Carbonyl O, Phenolic O | O···O ≈ 2.7-2.9 Å | Creates extended 2D or 3D networks |

| Halogen Bond | C-Br | Carbonyl O, Hydroxyl O | Br···O ≈ 2.9-3.2 Å, C-Br···O angle > 150° | Directs crystal packing, competes with H-bonds |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | Centroid-centroid ≈ 3.5-3.8 Å | Stabilizes layered structures |

The combination of hydrogen and halogen bonding is expected to result in highly organized supramolecular structures. Based on analyses of similar molecules, the crystal packing of this compound would likely involve:

Layered Structures: Molecules may form 2D sheets, where hydrogen-bonded chains or dimers are linked together. These sheets would be stabilized by π-π stacking interactions between the aromatic rings. nih.govnih.gov

Three-Dimensional Networks: Extensive hydrogen bonding involving the carboxylic acid and both hydroxyl groups could lead to complex 3D frameworks, where halogen bonds provide additional stabilization. nih.gov

The specific architecture will depend on the crystallization conditions, which can influence the selection between different possible intermolecular synthons.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those with multiple hydrogen bonding groups. Different polymorphic forms of this compound would arise from different arrangements of molecules and intermolecular interactions in the crystal lattice.

These polymorphs would exhibit different thermodynamic stabilities. The most stable form at a given temperature and pressure would have the lowest Gibbs free energy. Other, metastable forms could also exist. Each polymorph would have unique physical properties, including:

Melting point

Solubility

Density

Spectroscopic signature

While no specific polymorphs of this compound have been reported in the literature searched, their potential existence is high. Identifying and characterizing these forms would be crucial for applications in pharmaceuticals and materials science, where stability and solubility are critical parameters.

High-Resolution NMR Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the different protons. The protons of the hydroxyl groups (-OH) and the carboxylic acid (-COOH) would appear as broad singlets with chemical shifts that are highly dependent on the solvent and concentration. The aromatic region would show two signals corresponding to the two protons on the benzene ring. Due to their different electronic environments, they would likely appear as singlets or narrow doublets if long-range coupling is resolved.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. It is expected to show seven distinct signals: one for the carboxylic carbon (in the 165-175 ppm region), five for the aromatic carbons (in the 100-150 ppm region), with those attached to oxygen appearing at lower field, and the carbon attached to bromine showing a characteristic shift. Data from related compounds like 3,4-dihydroxybenzoic acid and 4-bromo-3,5-dihydroxybenzoic acid can help in predicting these shifts. bmrb.iochemicalbook.com

Table 2: Predicted NMR Data for this compound (in a typical solvent like DMSO-d₆)

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | -COOH | > 12.0 | Broad Singlet | Exchangeable with D₂O |

| ¹H NMR | 4-OH, 5-OH | 9.0 - 10.5 | Broad Singlets | Exchangeable with D₂O |

| ¹H NMR | H-2, H-6 | 7.0 - 7.5 | Singlets | Two distinct signals expected |

| ¹³C NMR | C=O (acid) | 165 - 175 | Singlet | |

| ¹³C NMR | C4, C5 (C-OH) | 145 - 155 | Singlet | |

| ¹³C NMR | C1 (C-COOH) | ~125 | Singlet | Based on analogs bmrb.io |

| ¹³C NMR | C2, C6 | 115 - 125 | Singlet | |

| ¹³C NMR | C3 (C-Br) | ~110 | Singlet |

Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning each proton and carbon signal and confirming the connectivity of the molecule.

Mass Spectrometry and Infrared Spectroscopy for Advanced Characterization

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₅BrO₄), the expected molecular weight is approximately 233.02 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M-H]⁻ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 Da (e.g., at m/z 232 and 234 for the molecular ion).

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad |

| 3200-3600 | O-H stretch | Phenolic Hydroxyl | Broad, Strong |

| 1680-1710 | C=O stretch | Carboxylic Acid (dimer) | Strong |

| 1580-1620 | C=C stretch | Aromatic Ring | Medium |

| 1400-1450 | C-O-H bend | Carboxylic Acid/Phenol (B47542) | Medium |

| 1150-1250 | C-O stretch | Carboxylic Acid/Phenol | Strong |

| 550-650 | C-Br stretch | Aryl Bromide | Medium-Weak |

Chromatographic Techniques for Quantitative Analysis in Complex Biological and Environmental Matrices

Quantitative analysis of this compound, especially at low concentrations in complex samples like biological fluids or environmental extracts, requires highly sensitive and selective chromatographic methods.

High-Performance Liquid Chromatography (HPLC): This is the most suitable technique for analyzing phenolic acids. A reversed-phase HPLC (RP-HPLC) method, using a C18 column, would be effective. The mobile phase would typically consist of an acidified aqueous solution (using formic or acetic acid to suppress ionization of the carboxyl group) and an organic modifier like methanol (B129727) or acetonitrile (B52724) in a gradient elution mode. Detection can be achieved using:

UV-Vis Diode Array Detector (DAD): To monitor the absorbance at the compound's λmax (likely around 260-290 nm).

Mass Spectrometry (LC-MS/MS): For superior selectivity and sensitivity, coupling HPLC to a tandem mass spectrometer allows for quantification using selected reaction monitoring (SRM), minimizing matrix interference.

Gas Chromatography (GC): Direct analysis by GC is challenging due to the low volatility and high polarity of the compound. However, GC analysis can be performed after a derivatization step. The hydroxyl and carboxylic acid groups can be converted to more volatile silyl (B83357) ethers/esters (e.g., using BSTFA) or methyl esters/ethers. GC coupled with a mass spectrometer (GC-MS) would then provide excellent separation and sensitive detection.

The development of such validated analytical methods is essential for pharmacokinetic studies, metabolism research, and environmental monitoring of this compound and its related compounds. researchgate.net

Computational and Theoretical Chemistry Applications for 3 Bromo 4,5 Dihydroxybenzoic Acid

Molecular Modeling and Docking Studies for Target Identification and Binding Affinity

Molecular modeling and docking are cornerstone computational techniques for identifying potential biological targets and estimating the binding affinity of a small molecule. While specific docking studies for 3-bromo-4,5-dihydroxybenzoic acid are not extensively detailed in the public literature, the application of these methods to structurally similar compounds, such as other benzoic acid derivatives and brominated compounds, illustrates their utility.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. plos.org The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, which are often obtained from databases like PubChem and the Protein Data Bank (PDB), respectively. plos.org Docking algorithms then explore various possible binding poses, scoring them based on factors like geometric shape complementarity and intermolecular interactions. plos.org

For instance, in studies of the metabolic inhibitor 3-bromopyruvate, docking analyses were performed using tools like the PatchDock server and YASARA to evaluate its binding to key metabolic enzymes. plos.org Such analyses yield parameters like geometric shape complementarity scores, approximate interface areas, and predicted binding energies, which indicate the strength and stability of the ligand-protein complex. plos.org A stable binding is often inferred from a low dissociation constant (Kd). plos.org Visualization software is then used to inspect the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. plos.org Similar in silico investigations on bromo nih.govnih.govbenzodiazepine derivatives have been used to assess their potential against cancer targets by calculating binding energies and identifying key interactions with amino acid residues in the protein's active site. cosmosscholars.com

These computational approaches could be applied to this compound to screen it against various protein targets, such as enzymes involved in inflammation or oxidative stress pathways, to identify those with the highest binding affinity and predict its potential therapeutic efficacy.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the chemical reactivity of molecules with high accuracy. These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties that govern a molecule's behavior.

Studies on related compounds like 4-bromo-3-(methoxymethoxy) benzoic acid use DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) to determine optimized molecular parameters and compare them with experimental data. researchgate.net Such studies compute various chemical reactivity descriptors, including ionization energy, chemical hardness, and electrophilicity, which help predict how the molecule will behave in a chemical reaction. researchgate.net

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net The Molecular Electrostatic Potential (MEP) surface is another important output, as it maps the electrostatic potential onto the electron density surface, revealing the regions of a molecule that are rich or deficient in electrons and thus susceptible to electrophilic or nucleophilic attack. researchgate.net The influence of solvents on these reactivity parameters can also be simulated using models like the Polarizable Continuum Model (PCM). researchgate.net

For this compound, QM calculations could precisely map its electrostatic potential, identifying the hydrogen-donating hydroxyl groups and the electron-withdrawing bromine and carboxylic acid groups. This would provide a fundamental understanding of its reactivity and interaction sites, crucial for predicting its biological activity.

Table 1: Key Reactivity Descriptors from Quantum Mechanical Calculations This table is illustrative, based on typical outputs from DFT studies on similar aromatic acids.

| Descriptor | Definition | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | The dihydroxy-substituted ring is expected to lead to a relatively high HOMO energy, indicating good electron-donating capacity, relevant for antioxidant activity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | The LUMO is likely distributed over the aromatic system and carboxylic group; its energy level affects electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Calculated from HOMO and LUMO energies, it provides a measure of molecular stability. |

| Electrophilicity (ω) | A measure of the ability of a species to accept electrons. | Helps quantify the molecule's propensity to act as an electrophile in reactions. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a computational microscope to view the dynamic evolution of molecular systems over time, from picoseconds to microseconds. nih.gov This technique is invaluable for studying the conformational flexibility of molecules like this compound and for observing the detailed dynamics of its interactions with proteins or other molecules. nih.gov

MD simulations have been used to investigate the behavior of various dihydroxybenzoic acids in solution. nih.gov In these studies, molecular geometry and topology files are generated using force fields like the General Amber Force Field (GAFF). nih.gov The molecule is placed in a simulation box with explicit solvent molecules, and the system's energy is minimized. nih.gov The simulation then proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve naturally at a given temperature and pressure. nih.gov

These simulations allow for detailed conformational analysis, revealing, for example, the rotation of the carboxyl group relative to the phenolic hydroxyl groups. nih.gov They can also characterize interactions with the solvent by analyzing the formation and lifetime of hydrogen bonds between the solute and solvent molecules. nih.gov For ligand-protein interactions, MD simulations can reveal how a ligand adapts its conformation within a binding site and the stability of the key interactions over time, providing a more dynamic picture than static docking studies.

For this compound, MD simulations could elucidate its preferred conformations in an aqueous environment and analyze the dynamic stability of its hydrogen-bonding networks, which is crucial for understanding its solubility and interaction with biological macromolecules.

Prediction of Radical Scavenging Mechanisms and Antioxidant Potentials

Computational methods, especially DFT, are highly effective for predicting the mechanisms and thermodynamic feasibility of radical scavenging by antioxidant molecules. The known antioxidant activity of the related compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) suggests that this compound would possess similar properties. consensus.appnih.gov BDB is known to scavenge various radicals, including DPPH, hydroxyl, and superoxide (B77818) radicals. consensus.appnih.govnih.gov

Computational studies on other phenolic acids, such as 3,4-dihydroxyphenylpyruvic acid, have detailed the primary mechanisms of antioxidant action that can be investigated:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. The thermodynamic feasibility is assessed by calculating the Bond Dissociation Enthalpy (BDE).